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The table below summarizes the key quantitative data for digallic acid and its analogs, highlighting their

efficacy and mechanisms.

. DNA Gyrase .
Anti-MRSA o Topoisomerase IV ) )
Compound . Inhibition I Key Mechanism(s) of Action
Activity (MIC) Inhibition (ICso)
(ICs0)
Digallic Acid  Not explicitly 1.9 uM [1] 7.3 uM [1] Competitive inhibition of GyrB
reported [1] ATPase; reduces ATP binding
[1]
Gallic Acid 32-64 ug/mL >500 uM (No  >500 uM (No Disrupts cell wall/membrane
(GA) (Planktonic) inhibition) [1]  inhibition) [1] integrity in biofilms; inhibits
[2] bacterial adhesion & PIA
synthesis [2]
Dodecyl Strong activity  13.77 uM [1] 36.9 uM [1] Competitive inhibition of GyrB
Gallate reported [1] ATPase [1]
Methyl 1600 pg/mL Data Not Data Not Available Synergism with 3-lactamase-
Gallate (MG) [3] Available unstable antibiotics; induces

bacterial membrane
morphological changes [3]
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Detailed Experimental Protocols

To validate the activity of these compounds, researchers employ several standard microbiological and

biochemical assays.

o Antibacterial Susceptibility Testing

o Purpose: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal
Concentration (MBC).

o Protocol: The broth microdilution method is commonly used. Briefly, a bacterial suspension
of MRSA (e.g., 10° CFU/mL) is incubated in a 96-well microtiter plate with serial dilutions of the
test compound. After 24 hours, the MIC is identified as the lowest concentration that prevents
visible growth, often assessed using a redox indicator like resazurin. The MBC is determined
by subculturing the clear wells onto agar plates and is the lowest concentration that kills
=>99.9% of the inoculum [2] [3].

e DNA Gyrase Inhibition Assay

o Purpose: Measure the half-maximal inhibitory concentration (ICso) of a compound against DNA
gyrase.

o Protocol: A supercoiling-dependent fluorescence quenching (SDFQ) assay can be used. A
fluorescently-labeled plasmid is incubated with DNA gyrase and the test compound. When
gyrase supercoils the plasmid, fluorescence is quenched. Inhibition of gyrase activity prevents
supercoiling and thus, the fluorescence remains high. The ICso is calculated from the
fluorescence data across a range of compound concentrations [1]. Traditional gel-based assays
that visualize the supercoiling state of the plasmid are also used [1].

e Mechanism of Action Studies

o ATPase Kinetics: To confirm a compound is a competitive inhibitor of the GyrB subunit,
ATPase kinetic parameters (Km and Vmax) are determined in the presence and absence of the
inhibitor. A change in Km but not Vmax is indicative of competitive inhibition [1].

o Biofilm Assays: To assess antibiofilm activity, crystal violet (CV) staining is used to quantify
total biofilm biomass, while the XTT assay measures the metabolic activity of cells within the
biofilm. These are performed on biofilms treated during formation or on pre-formed mature
biofilms [2].

o Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to quantify
changes in gene expression (e.g., 1caAD, sarA, mecA, agrA) in MRSA after treatment with the
compound [2] [4].
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Mechanism of Action: DNA Gyrase Inhibition

Digallic acid and potent gallate derivatives like dodecyl gallate exert their anti-MRSA activity mainly by

targeting DNA gyrase, an essential bacterial enzyme. The following diagram illustrates this mechanism.
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Research Implications and Future Directions

The evidence positions digallic acid as a compelling lead compound for developing new anti-MRSA agents.

Its potency stems from a defined mechanism—competitive inhibition of the DNA gyrase B subunit—which
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is distinct from many current antibiotics [1]. This activity is significantly enhanced by the molecule's
structure; the dimeric form of gallic acid provides increased bulk and hydrophobicity, allowing it to fill a

cavity in the GyrB subunit near the ATP binding site more effectively than gallic acid itself [1].

Future research should focus on:

o Lead Optimization: Synthesizing and evaluating novel derivatives of digallic acid to improve its
potency, reduce potential toxicity, and enhance its drug-like properties [1].

¢ In Vivo Validation: Conducting studies in animal models of MRSA infection to confirm the efficacy
and safety of digallic acid and its optimized derivatives.

e Combination Therapy: Exploring the potential for digallic acid to act synergistically with existing
antibiotics, similar to the observed synergism between gallic acid and azithromycin [5] or methyl
gallate and certain B-lactam antibiotics [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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